![molecular formula C8H10ClN3O2S B1465616 3-((6-Chloropyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide CAS No. 1250698-40-8](/img/structure/B1465616.png)
3-((6-Chloropyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide
Overview
Description
3-((6-Chloropyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide (3-CPT-1,1-dioxide) is an organic compound that has recently been studied for its potential applications in scientific research. It is an analog of the thiophene derivative, 3-CPT-1,1-dioxide, which has been used in a variety of studies due to its unique structure and properties. This compound has been found to be a useful tool in the study of biological processes and drug development.
Scientific Research Applications
Anticancer Activity
This compound, due to its pyrimidine core, is a part of the diazine family of molecules which are known for their anticancer properties . The presence of a chloropyrimidinyl group can potentially be exploited in the design of new anticancer drugs, targeting various pathways involved in cell proliferation and survival.
Antimicrobial and Antifungal Applications
The chloropyrimidinyl moiety is also associated with antimicrobial and antifungal activities . Research could explore the use of this compound in developing treatments for bacterial and fungal infections, where resistance to current medications is growing.
Kinase Inhibition
Pyrimidine derivatives are well-established in the role of kinase inhibition . Kinases are enzymes that play a pivotal role in the signaling pathways of cells, and their dysregulation is a common feature in many diseases, including cancer. This compound could serve as a lead structure for the development of new kinase inhibitors.
Anti-Inflammatory and Analgesic Effects
Compounds with a pyrimidine scaffold have been reported to exhibit anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of chronic pain and inflammatory diseases.
Cardiovascular Therapeutics
Due to the structural diversity and biological activity of pyrimidine derivatives, they have been used in cardiovascular drugs . The compound could be investigated for its potential effects on blood pressure regulation and heart disease treatment.
Neuroprotective Agents
There is evidence that pyrimidine derivatives can have neuroprotective effects . This compound could be researched for its potential to protect nerve cells from damage, which is crucial in diseases like Alzheimer’s and Parkinson’s.
properties
IUPAC Name |
6-chloro-N-(1,1-dioxothiolan-3-yl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2S/c9-7-3-8(11-5-10-7)12-6-1-2-15(13,14)4-6/h3,5-6H,1-2,4H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVBOEFWMUSJKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.